2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a benzimidazole ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of Benzimidazole and Oxadiazole Rings: The final step involves coupling the benzimidazole and oxadiazole rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound can be used in pharmacological studies to understand its interactions with biological targets and its effects on cellular pathways.
Material Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to the presence of both benzimidazole and oxadiazole rings in its structure. This dual-ring system may confer unique biological and chemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H13N5O3S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C13H13N5O3S/c1-7-12(18-21-17-7)16-11(19)6-22-13-14-9-4-3-8(20-2)5-10(9)15-13/h3-5H,6H2,1-2H3,(H,14,15)(H,16,18,19) |
InChI Key |
VGUYVAAQEGTIDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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